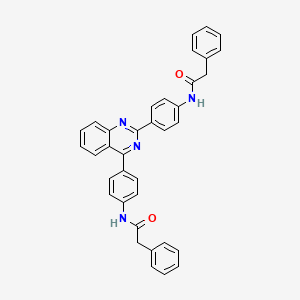

![molecular formula C16H23ClN2O4S B4581515 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide

Descripción general

Descripción

The exploration of novel chemical entities often encompasses the synthesis and detailed analysis of compounds for understanding their potential applications, interactions, and functionalities. Research in this field contributes to advancements in various scientific areas, including materials science, pharmacology, and chemical engineering.

Synthesis Analysis

The synthesis of complex molecules like thiophene derivatives involves strategic chemical reactions, emphasizing the importance of the substituents’ nature influencing molecular interactions and activity. For instance, Romagnoli et al. (2008) discuss the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers, highlighting the influence of substituents on the phenyl ring tethered to the piperazine on enhancer activity (Romagnoli et al., 2008).

Molecular Structure Analysis

The molecular structure of chemical compounds is crucial for understanding their potential interactions and functionalities. Studies often employ computational and experimental methods to elucidate these structures, as seen in the work of Renjith et al. (2014), where both experimental and theoretical approaches were used to investigate the structure and electronic properties of a related compound (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives can lead to various biologically and chemically significant compounds. The reactivity and interaction with different chemical agents determine the scope of applications for these molecules. An example includes the synthesis of piperazine derivatives through reactions of ethyl tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, as explored by Vasileva et al. (2018) (Vasileva et al., 2018).

Aplicaciones Científicas De Investigación

Inhibitory Activity and Chemical Stability

- A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones was synthesized and evaluated for inhibitory activity toward human leukocyte elastase (HLE), demonstrating potent inhibition and highlighting the potential of thiophene derivatives in therapeutic applications (Gütschow et al., 1999). This study utilized the Gewald thiophene synthesis, indicating the versatility of thiophene compounds in medicinal chemistry.

Electrochemical and Optical Properties

- New copolymers of thiophenes containing azobenzene moieties were synthesized, showcasing their thermal, optical, and electrochemical properties. These findings suggest applications in materials science, particularly in the development of smart materials and sensors (Tapia et al., 2010).

Antimicrobial Activities

- Novel 1,2,4-triazole derivatives were synthesized, including compounds with thiophene and piperazine units, and evaluated for their antimicrobial activities. This research emphasizes the potential of thiophene derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

- Tetrahydro-1,2,4-triazines, including triazene moieties, were investigated as corrosion inhibitors for N80 carbon steel in a sulfamic acid medium. The study illustrates the chemical versatility of thiophene derivatives in industrial applications, particularly in corrosion protection (Abd El‐Lateef et al., 2022).

Electronic and Sensory Materials

- Synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units highlight their potential in creating high-performance electronic and sensory materials (Almeida et al., 2009).

Propiedades

IUPAC Name |

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4S/c17-13-1-3-14(4-2-13)23-10-9-18-5-7-19(8-6-18)15-11-24(21,22)12-16(15)20/h1-4,15-16,20H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWQLLRCLLOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3CS(=O)(=O)CC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}tetrahydrothiophene-3-ol 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)